Leukotriene A4 methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

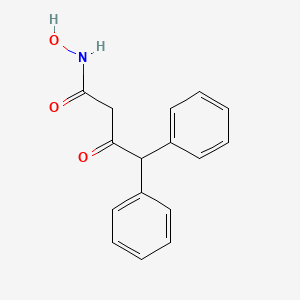

Leukotriene A4 methyl ester is a stable derivative of leukotriene A4, a member of the leukotriene family. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This compound is known for its role in the biosynthesis of other leukotrienes, such as leukotriene B4 and leukotriene C4, which are involved in various inflammatory responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of leukotriene A4 methyl ester involves several steps. One approach is the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate, via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . Another method involves the preparation of tetradeuterated this compound using a two-step procedure that includes sulfonium ylid chemistry and the Wittig reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. The stability of the methyl ester form makes it suitable for storage and handling in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Leukotriene A4 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. It is rapidly metabolized by leukotriene A4 hydrolase or leukotriene C4 synthase to form leukotriene B4 or leukotriene C4, respectively .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triethylamine, hexane, and various lipoxygenase enzymes. The reactions typically occur under controlled conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include leukotriene B4 and leukotriene C4. These products play significant roles in inflammatory responses and are involved in various physiological processes .

Aplicaciones Científicas De Investigación

Leukotriene A4 methyl ester has numerous scientific research applications. It is used as a substrate for leukotriene A4 hydrolase and leukotriene C4 synthase in biochemical studies. The compound is also utilized in the study of transcellular metabolism and lipoxin biosynthesis . In addition, this compound is employed in research related to immunology, inflammation, and lipid biochemistry .

Mecanismo De Acción

Leukotriene A4 methyl ester exerts its effects through its conversion to leukotriene B4 and leukotriene C4. These leukotrienes act as inflammatory mediators by binding to specific receptors on target cells, leading to the activation of various signaling pathways. Leukotriene B4 primarily recruits neutrophils to areas of tissue damage, while leukotriene C4 is involved in smooth muscle contraction and mucus secretion .

Comparación Con Compuestos Similares

Leukotriene A4 methyl ester is unique compared to other leukotrienes due to its stability and ease of handling. Similar compounds include leukotriene B4, leukotriene C4, leukotriene D4, and leukotriene E4. These compounds share common structural features, such as conjugated double bonds, but differ in their specific biological activities and roles in inflammatory processes .

Propiedades

IUPAC Name |

methyl 4-(3-tetradeca-1,3,5,8-tetraenyloxiran-2-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)

![4-({3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}carbamoyl)phenyl acetate](/img/structure/B1226344.png)

![METHYL 2-[({[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B1226346.png)

![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)

![4-Chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile,(Z)-4-ethoxy-4-oxobut-2-enoic acid](/img/structure/B1226362.png)